molecular formula C18H27N3O5S B3008839 N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide CAS No. 872724-21-5

N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide

Cat. No. B3008839
CAS RN: 872724-21-5
M. Wt: 397.49
InChI Key: NUAZENRPLIFPNL-UHFFFAOYSA-N
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Description

The compound "N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide" is a chemical entity that appears to be a derivative of sulfonamide-based structures. Sulfonamides are a group of compounds widely known for their various biological activities, including enzyme inhibition and potential anticancer properties . The structure of the compound suggests it may have been synthesized from arylsulfonyl isocyanates and diketene, as these are common precursors for related sulfonamide and oxazine derivatives .

Synthesis Analysis

The synthesis of related sulfonamide derivatives often involves the reaction of arylsulfonyl isocyanates with diketene in the presence of N-heteroaromatic compounds, which act as catalysts . Another synthetic approach for oxalamide derivatives includes the rearrangement of oxiranes, as described in the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides . These methods are operationally simple and can yield high-purity products, which are essential for further applications in medicinal chemistry and drug design.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can exhibit tautomerism, as seen in sulfonamide-sulfonimide tautomeric forms . The conformation of these molecules is influenced by the substituents on the sulfonamide group, and intermolecular hydrogen bonds play a significant role in stabilizing these structures. Theoretical calculations, such as those performed at the DFT/B3LYP/6-311++G(d,p) level, can predict the existence of tautomeric forms and their prevalence in different solvents .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, including the formation of 1,2-thiazete dioxides, thioketene S,S-dioxide dimers, and other S,N-heterocycles when reacted with ynamines . Additionally, reactions with azirines can lead to the competitive formation of thiadiazoles, oxathiazoles, and acrylamidines . These reactions are influenced by the substituents on the sulfonamide and the reaction conditions, such as solvent and temperature.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For instance, vinylsulfonamides can exist as mixtures of E- and Z-isomers, with the ratio determined by NMR spectroscopy . The biological activity of these compounds, such as their role as VEGFR-2 inhibitors, is often evaluated through in vitro assays against various cancer cell lines . The molecular docking of active derivatives can provide insights into their interaction with biological targets and their potential as therapeutic agents .

Scientific Research Applications

Receptor Binding and Agonist Properties

Compounds with sulfonyl and oxazinan structural motifs have been explored for their receptor binding affinities and agonist properties, particularly in the context of serotonin receptors. For example, derivatives of indolyethylamines have shown varying degrees of preference for 5-HT1D receptors, demonstrating their potential in neurological research and therapeutic applications (Barf et al., 1996).

Synthetic Applications

Oxalamide derivatives, including those derived from oxiranes, have been utilized in novel synthetic approaches, showcasing their relevance in organic synthesis and chemical research. Such methodologies enable the efficient production of N-(2-carboxyaryl)-N2-(aryl or H)oxalamides, offering new pathways for the synthesis of biologically active molecules (Mamedov et al., 2016).

Insecticidal Activity

Research on novel insecticides highlights the development of compounds with unique chemical structures, such as flubendiamide, which exhibits strong activity against lepidopterous pests. These studies underscore the potential of sulfonyl-containing compounds in agricultural and pest management applications (Tohnishi et al., 2005).

Peptide Synthesis Efficiency

Compounds like N-triazinylammonium sulfonates have been used to enhance the efficiency of peptide synthesis, including in solid-phase synthesis. This research is pivotal for the development of pharmaceuticals and bioactive peptides, demonstrating the broad utility of sulfonamide derivatives in peptide chemistry (Kolesińska et al., 2015).

Analytical and Biochemical Studies

Studies involving the use of cyanine dye-labeled proteins for high-performance liquid chromatography (HPLC) with fluorescence detection illustrate the application of sulfonyl derivatives in enhancing analytical techniques for protein analysis. This research contributes to the fields of biochemistry and molecular biology, enabling more sensitive detection and analysis of proteins (Qiao et al., 2009).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the molecular level. This is particularly relevant for compounds that have biological activity.

Safety and Hazards

The safety and hazards associated with a compound are determined based on its toxicity, flammability, and reactivity. Proper handling, storage, and disposal procedures are also outlined .

properties

IUPAC Name

N'-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-propyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O5S/c1-4-8-19-17(22)18(23)20-12-16-21(9-5-10-26-16)27(24,25)15-11-13(2)6-7-14(15)3/h6-7,11,16H,4-5,8-10,12H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAZENRPLIFPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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